![molecular formula C13H11ClN2 B2433154 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 58170-96-0](/img/structure/B2433154.png)
2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Overview
Description
The molecule “2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a type of organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The molecule also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and a chlorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent condensation reactions . These reactions typically involve the reaction of several different starting materials to form a complex product. In the case of pyrimidine derivatives, these reactions often involve the use of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a cyclopentapyrimidine core, with a chlorine atom substituted at the 2-position and a phenyl group substituted at the 4-position .Scientific Research Applications
Synthesis and Structural Analysis
2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine and its derivatives are primarily investigated for their synthesis methods and structural properties. Gao et al. (2015) synthesized enantiomeric derivatives of a similar compound and analyzed their structures using single-crystal X-ray diffraction. This study emphasizes the importance of stereochemistry and crystalline structure in understanding the compound's properties and potential applications in various fields such as material science and pharmacology Gao et al., 2015.
Biological Activities
Although the focus is not on drug usage or side effects, it's worth noting that derivatives of this compound have been explored for their biological activities. For example, synthesis of various 4-substituted derivatives and their potential inhibitory activities against platelet aggregation were investigated by Sasaki et al. (1990). This indicates the compound's relevance in biological research, potentially contributing to the development of therapeutic agents Sasaki, Hirota, Arimoto, Satoh, Ohtomo, & Nakayama, 1990.
Applications in Material Science
Research by Hussain et al. (2020) delves into the significance of pyrimidine derivatives in material science, particularly for their applications in nonlinear optics (NLO). They conducted a comprehensive study comparing theoretical (DFT/TDDFT) and experimental data on various pyrimidine derivatives, highlighting the compound's potential in optoelectronic and high-tech applications Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020.
Antibacterial Activity
Salahuddin, Kakad, and Shantakumar (2009) synthesized novel series of pyrimidine derivatives and tested them against both Gram-positive and Gram-negative bacteria. This study underscores the potential utility of these compounds in developing new antibacterial agents Salahuddin, Kakad, & Shantakumar, 2009.
properties
IUPAC Name |
2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-13-15-11-8-4-7-10(11)12(16-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBSZCFWRDABLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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